

Q203 in vitro-in vivo correlation difficulties

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

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Telacebec (Q203) Technical Profile

The table below summarizes quantitative data from a first-in-human Phase 1 clinical trial, which is essential for planning in vivo studies and understanding the drug's baseline pharmacokinetics [1].

Parameter	Details and Findings
General Drug Name	Telacebec (previously Q203) [1]
Mode of Action	Inhibits the cytochrome <i>bc</i> ₁ complex (CIII) of the mycobacterial CIII ₂ CIV ₂ respiratory supercomplex, blocking ATP synthesis [2].
In Vitro & In Vivo Potency	Inhibits multi-drug-resistant (MDR) and extensively drug-resistant (XDR) <i>M. tuberculosis</i> in the low nanomolar range. Shows efficacy in a murine TB model at doses <1 mg/kg [1].
Clinical Efficacy (Phase 2)	Demonstrated a dose-dependent reduction of viable mycobacterial sputum load in TB patients [1].

| **Human PK (Single Dose, Fasted)** | - **T_{max}**: 2.0 to 3.5 hours

- **AUC:** Approximately dose-proportional across 10 mg to 800 mg doses [1]. | | **Food Effect (100 mg dose)** | - **C_{max}**: 3.93x increase (fed vs. fasted)

- **T_{max}**: Delayed to 4.5 hours (with a high-fat meal) [1]. | | **Safety & Tolerability** | Well-tolerated in healthy subjects (10 mg to 800 mg) with no significant or serious adverse events reported [1]. |

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common technical questions that may arise during your research with Telacebec.

A. On the Mechanism of Action & Resistance

- **Q1: What is the precise molecular target of Telacebec?** Telacebec targets the QcrB subunit of the cytochrome *bc*₁ complex (CIII) within the CIII₂CIV₂ respiratory supercomplex in mycobacteria. It binds to the Q_p (proximal quinone) site, preventing the oxidation of menaquinol and halting electron flow and ATP synthesis [2].
- **Q2: Our lab has generated a Telacebec-resistant *M. tuberculosis* strain. What are the most common mutations we should sequence for?** The primary resistance-associated mutations are found in the *qcrB* gene, specifically at codon 313. The most frequently reported mutations are **T313I** and **T313A** [2].

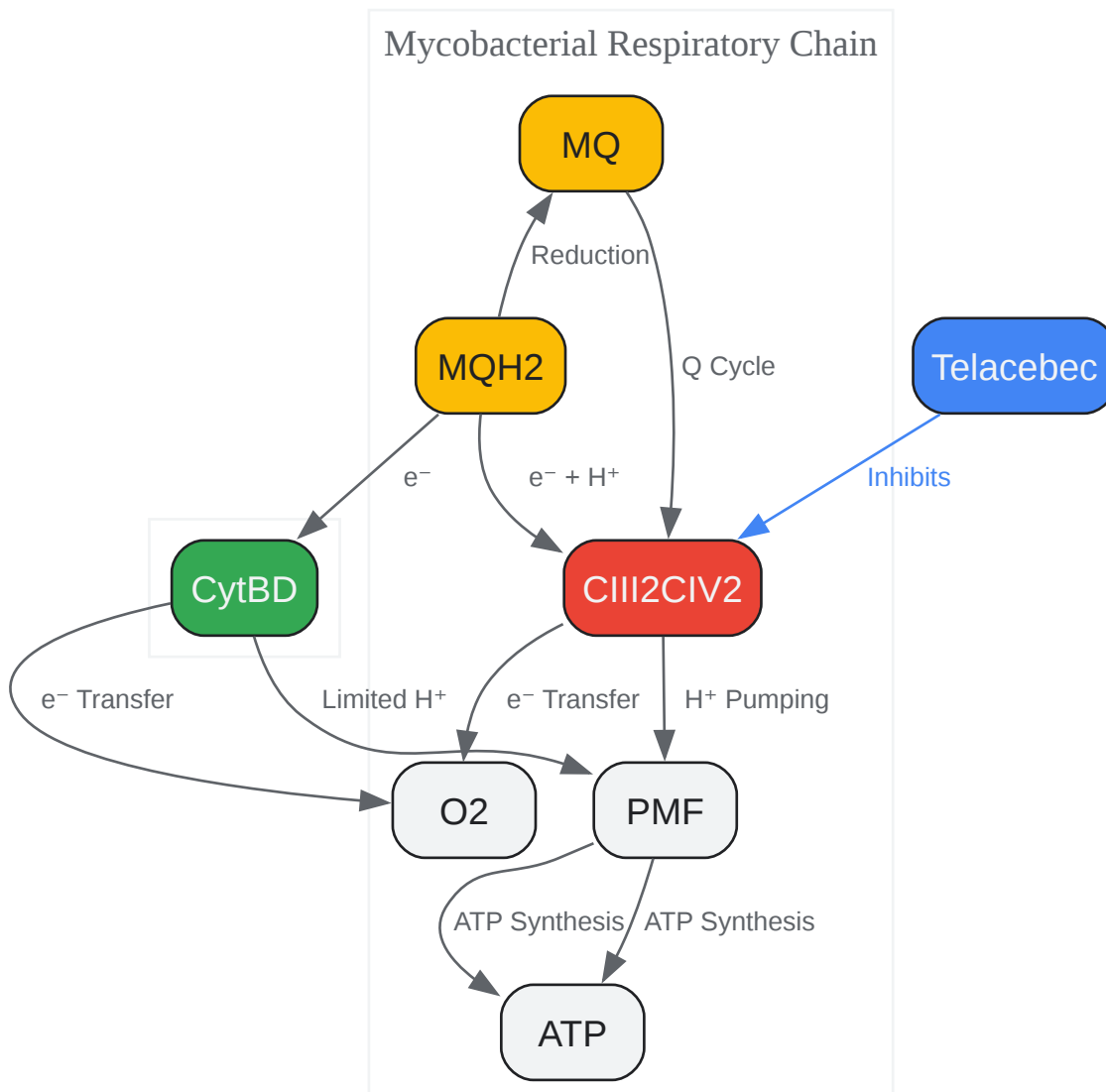
B. On Experimental Protocols & In Vitro-In Vivo Correlation

- **Q3: The potency of Telacebec in our in vitro assays seems lower than literature values. What could be the cause?** Mycobacteria have a branched respiratory chain with an alternative terminal oxidase, cytochrome *bd*. This branch can compensate for the inhibition of CIII₂CIV₂ [2].
 - **Troubleshooting Step:** Ensure your assay conditions (e.g., low oxygen tension, stationary growth phase) do not upregulate cytochrome *bd* expression, which can mask the full potency of Telacebec. Correlating in vitro activity with the expression levels of both terminal oxidases is crucial.
- **Q4: How should we administer Telacebec in animal studies to best mirror human pharmacokinetics?** The administration protocol in animals should be carefully designed based on the significant food effect observed in humans [1].

- **Recommended Protocol:** To ensure consistent and comparable exposure, administer Telacebec to animals under fasted conditions or, if not possible, with a standardized, consistent diet. The high-fat meal in humans caused a 4-fold increase in C_{max} and a delay in T_{max} , which could significantly impact efficacy and toxicity outcomes if not controlled for in preclinical models.

Visualizing the Mechanism of Action

The following diagram, generated using Graphviz, illustrates how Telacebec inhibits the mycobacterial respiratory chain.



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The diagram illustrates the branched electron transport chain in *Mycobacterium tuberculosis*. Telacebec (Q203) binds to and inhibits the CIII₂CIV₂ supercomplex (red), blocking the menaquinol oxidation Q_P site and stopping the electron transfer that generates the proton motive force (PMF) for ATP synthesis [2]. The alternative pathway via cytochrome *bd* (green) can bypass this inhibition under certain conditions, which is a key consideration for in vitro assays [2].

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References

1. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203 ... [pmc.ncbi.nlm.nih.gov]
2. Structure of mycobacterial CIII₂CIV₂ respiratory ... [pmc.ncbi.nlm.nih.gov]

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